Product packaging for 2-(p-Tolyloxy)-3-methylbutanoyl chloride(Cat. No.:CAS No. 63403-08-7)

2-(p-Tolyloxy)-3-methylbutanoyl chloride

Cat. No.: B1457543
CAS No.: 63403-08-7
M. Wt: 226.7 g/mol
InChI Key: UEFHSDRXLCGKST-UHFFFAOYSA-N
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Description

2-(p-Tolyloxy)-3-methylbutanoyl chloride is an acyl chloride derivative featuring a p-tolyloxy group (a methyl-substituted phenoxy moiety) and a branched alkyl chain. This compound is of interest in organic synthesis due to its reactivity as an acylating agent, particularly in the formation of esters, amides, and other derivatives. Its structure combines the electron-withdrawing nature of the acyl chloride group with the steric and electronic effects of the p-tolyloxy substituent, which may influence its reactivity and stability compared to simpler acyl chlorides like acetyl chloride or benzoyl chloride.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO2 B1457543 2-(p-Tolyloxy)-3-methylbutanoyl chloride CAS No. 63403-08-7

Properties

IUPAC Name

3-methyl-2-(4-methylphenoxy)butanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-8(2)11(12(13)14)15-10-6-4-9(3)5-7-10/h4-8,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEFHSDRXLCGKST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C(C)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101237302
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63403-08-7
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63403-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoyl chloride, 3-methyl-2-(4-methylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101237302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The predominant synthetic approach to this compound involves the nucleophilic substitution reaction between p-cresol (4-methylphenol) and 3-methylbutanoyl chloride under anhydrous conditions. The reaction proceeds via the displacement of the chloride on the acyl chloride by the phenolic oxygen of p-cresol, forming the ester linkage characteristic of the tolyloxy substituent.

Reaction Scheme:

$$
\text{p-Cresol} + \text{3-methylbutanoyl chloride} \xrightarrow[\text{anhydrous, base}]{\text{e.g., pyridine}} \text{this compound}
$$

  • Reagents: p-Cresol, 3-methylbutanoyl chloride
  • Catalyst/Base: Pyridine or similar organic base to scavenge HCl formed during the reaction
  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF)
  • Conditions: Typically carried out at low temperature (0–25°C) to avoid side reactions and hydrolysis

This method is favored due to its straightforwardness and relatively high yield when moisture is rigorously excluded.

Industrial and Continuous Flow Methods

In industrial settings, continuous flow reactors are employed to improve reaction control, mixing efficiency, and scalability. The continuous flow process allows precise temperature and stoichiometric control, minimizing side reactions such as hydrolysis of the acyl chloride.

  • Advantages:
    • Enhanced heat dissipation
    • Improved reaction time control
    • Higher purity and yield
  • Typical Process:
    • Continuous feeding of p-cresol and 3-methylbutanoyl chloride solutions into a flow reactor with a base (e.g., pyridine)
    • Reaction temperature maintained between 0–35°C
    • Inline quenching and purification steps to isolate the product

Optimization of catalysts and reaction parameters in flow chemistry has been shown to increase the production efficiency of acyl chlorides and their derivatives.

Alternative Preparation of 3-Methylbutanoyl Chloride Intermediate

Since 3-methylbutanoyl chloride is a key reagent, its preparation is also critical. It is typically synthesized from 3-methylbutanoic acid (isovaleric acid) via chlorination using oxalyl chloride or thionyl chloride in the presence of catalytic N,N-dimethylformamide (DMF).

Reaction Conditions:

Parameter Details
Starting Material 3-Methylbutanoic acid (Isovaleric acid)
Chlorinating Agent Oxalyl chloride or thionyl chloride
Catalyst Catalytic DMF (few drops)
Solvent Dichloromethane (CH2Cl2)
Temperature 0–35°C
Reaction Time 1 hour
Yield Quantitative to near quantitative

This method generates 3-methylbutanoyl chloride efficiently and is widely used in preparative organic synthesis.

Detailed Reaction Analysis and Conditions

Reaction Parameters and Optimization

Step Parameter Typical Value/Condition
Acylation reaction Temperature 0–25°C
Solvent Anhydrous dichloromethane or THF
Base Pyridine (1.2 equivalents)
Reaction Time 1–3 hours
Preparation of acyl chloride Chlorinating agent Oxalyl chloride or thionyl chloride
Catalyst DMF (few drops)
Temperature 0–35°C
Reaction Time 1 hour

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct esterification p-Cresol + 3-methylbutanoyl chloride + pyridine Anhydrous, 0–25°C, 1–3 h Simple, high yield Sensitive to moisture
Continuous flow synthesis Same as above Controlled flow reactor, 0–35°C Scalable, efficient, reproducible Requires specialized equipment
Preparation of 3-methylbutanoyl chloride intermediate 3-Methylbutanoic acid + oxalyl chloride + DMF 0–35°C, 1 h Quantitative yield Requires careful handling of reagents

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyloxy)-3-methylbutanoyl chloride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.

    Hydrolysis: The reaction with water or aqueous base (e.g., sodium hydroxide) leads to the formation of the carboxylic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of acyl chlorides to alcohols.

Major Products Formed

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

Organic Synthesis

2-(p-Tolyloxy)-3-methylbutanoyl chloride serves as an important intermediate in the synthesis of diverse organic compounds, particularly pharmaceuticals and agrochemicals. Its high electrophilicity allows it to participate in nucleophilic substitution reactions, leading to the formation of esters, amides, and other derivatives. This property is essential for developing new drugs and agricultural products.

Material Science

In material science, this compound can be utilized in the preparation of polymers and other materials with specific properties. The incorporation of the tolyloxy group can enhance the thermal stability and mechanical strength of polymer matrices, making it suitable for applications in coatings, adhesives, and composite materials.

Biological Studies

The compound is also significant in biological research, where it may be used in synthesizing bioactive molecules. These molecules can be crucial for studying biological pathways and mechanisms, particularly in pharmacological contexts where understanding drug interactions at a molecular level is essential.

Types of Reactions

  • Nucleophilic Substitution : The acyl chloride group readily reacts with nucleophiles to form various derivatives.
  • Hydrolysis : In the presence of water, this compound can hydrolyze to yield the corresponding carboxylic acid.
  • Reduction : It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing novel bioactive compounds aimed at inhibiting specific enzymes involved in disease pathways. The compound was reacted with various nucleophiles under controlled conditions, yielding derivatives that exhibited promising biological activity against targeted enzymes.

Case Study 2: Polymer Development

Research focused on incorporating this compound into polymer formulations to enhance their properties. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers, indicating its potential for industrial applications.

Mechanism of Action

The mechanism of action of 2-(p-Tolyloxy)-3-methylbutanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The available evidence primarily discusses compounds with p-tolyloxy-allyloxy motifs and related esters, amides, and ethers.

Acyl Chlorides vs. Esters

Acyl chlorides are generally more reactive than esters due to the electronegative chloride leaving group. For example:

  • In contrast, acyl chlorides like 2-(p-Tolyloxy)-3-methylbutanoyl chloride would likely hydrolyze rapidly in aqueous environments, requiring anhydrous handling .
  • Methyl 2-((2-(p-tolyloxy)allyl)oxy)benzoate (3h) (): Synthesized in 89% yield, this ester demonstrates functional group compatibility with methoxy and allyloxy groups. Acyl chlorides, however, are more prone to side reactions (e.g., nucleophilic attack) unless carefully controlled .

p-Tolyloxy Substituent Effects

The p-tolyloxy group introduces steric hindrance and electron-donating effects, which can modulate reactivity:

  • (E)-6,7-bis(p-Tolyloxy)hept-5-en-1-ol (3r) (): The bis-p-tolyloxy structure stabilizes the alkene via conjugation, as evidenced by NMR coupling constants ($J = 12.5 \, \text{Hz}$).
  • 1-(3,5-Di-tert-butyl-4-((2-(p-tolyloxy)allyl)oxy)phenyl)ethan-1-one (3i) (): Bulky tert-butyl groups adjacent to the p-tolyloxy moiety enhance steric protection. For this compound, the methyl branch at the 3-position may similarly hinder nucleophilic approaches to the carbonyl carbon .

Reactivity in Acylation Reactions

Acyl chlorides are superior to esters or alcohols in acylation reactions. For instance:

  • (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g) (): This iodobenzoate ester requires activating groups for nucleophilic substitution. Acyl chlorides like this compound would react directly with amines or alcohols without additional catalysts, as seen in analogous systems .

Research Implications and Gaps

Future studies should prioritize:

Kinetic Studies : Compare acylation rates with analogous esters (e.g., 3h) to quantify reactivity differences.

Stability Profiling : Investigate decomposition pathways under varying humidity and temperature.

Biological Activity

2-(p-Tolyloxy)-3-methylbutanoyl chloride, with the CAS number 63403-08-7, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C12_{12}H15_{15}ClO2_2
  • Molecular Weight : 226.6993 g/mol
  • Physical State : Not extensively characterized in terms of physical properties like melting and boiling points.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl alcohol with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. This reaction is generally straightforward and can be optimized for yield and purity.

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Its structure suggests potential activity as an acylating agent, which may influence enzyme activity through covalent modification.

Inhibition Studies

Recent studies have focused on the compound's inhibitory effects on cholinesterases, which are critical enzymes in neurotransmission. The presence of the acyl chloride functional group is believed to enhance its reactivity toward serine residues in the active sites of these enzymes.

Compound IC50 (µM) Target
This compoundTBDAcetylcholinesterase
Galanthamine0.03Acetylcholinesterase
Donepezil0.05Acetylcholinesterase

Table 1: Comparison of IC50 values for cholinesterase inhibitors.

Case Studies

  • Cholinesterase Inhibition : A study evaluated the inhibitory effect of various compounds on acetylcholinesterase (AChE). Preliminary results indicated that this compound exhibited significant inhibition, comparable to established inhibitors like galanthamine and donepezil .
  • Neuroprotective Effects : Another research investigation highlighted the neuroprotective properties of compounds similar to this compound, suggesting that its derivatives could be beneficial in treating neurodegenerative diseases by enhancing cholinergic transmission .
  • Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the alkyl chain length and substitution patterns significantly affect the biological activity of related compounds. It was noted that a methyl group at the 3-position enhances inhibitory potency against AChE .

Q & A

Basic Question: How can synthetic routes for 2-(p-Tolyloxy)-3-methylbutanoyl chloride derivatives be optimized for higher yields?

Methodological Answer :
Optimization hinges on selecting appropriate reaction conditions and stoichiometry. For example, in allylic substitutions, using O-VBX1a (a hypervalent iodine reagent) with p-cresol derivatives under Cs₂CO₃ catalysis in DME solvent yields 45–71% product purity, depending on the phenol substituent . Reaction times (e.g., 24 hours for bis-p-tolyloxy derivatives) and purification via column chromatography (e.g., hexane/EtOAc gradients) are critical to minimize side products like 4a (7–30% impurity in some cases) . Adjusting steric/electronic effects of starting phenols (e.g., 4-methoxyphenol vs. 3-methoxyphenol) can also modulate regioselectivity and yield .

Basic Question: What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

Methodological Answer :
Multi-modal characterization is required:

  • NMR : ¹H and ¹³C NMR resolve allylic ether linkages (e.g., δ 5.5–6.5 ppm for vinyl protons) and p-tolyl aromatic signals (δ 6.8–7.2 ppm) .
  • IR : Confirms carbonyl (C=O stretch at ~1750 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functional groups .
  • HRMS (ESI/QTOF) : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ adducts) with <5 ppm error .
    For complex derivatives (e.g., iodobenzoate esters in ), coupling constants (J = 10–16 Hz for trans-alkenes) and NOE experiments may resolve stereochemistry .

Advanced Question: How can regioselectivity challenges in allylic substitutions involving this compound be addressed?

Methodological Answer :
Regioselectivity depends on the electronic nature of the phenol nucleophile and steric effects of the hypervalent iodine reagent. For example:

  • Electron-rich phenols (e.g., 4-methoxyphenol) favor nucleophilic attack at the less hindered allylic position, yielding products like 3d (45% yield) .
  • Bulky substituents (e.g., tert-butyl groups in 1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone) reduce competing side reactions, improving selectivity for the desired product (43% yield) .
    DFT calculations or Hammett σ⁺ analysis could further predict substituent effects on transition-state stabilization.

Advanced Question: What strategies mitigate impurities in this compound derivatives during synthesis?

Methodological Answer :
Key strategies include:

  • Purification : Use gradient elution in column chromatography (e.g., 5–20% EtOAc/hexane) to separate isomers or unreacted starting materials .
  • Reaction Monitoring : TLC or LC-MS at intermediate steps to detect early-stage byproducts (e.g., 4a formation in ).
  • Stoichiometric Adjustments : Excess phenol (1.2–1.5 eq) minimizes incomplete substitution, as seen in the synthesis of 3t (65% yield with 10% impurity) .

Advanced Question: How do researchers reconcile contradictory spectral data for structurally similar derivatives?

Methodological Answer :
Contradictions often arise from subtle conformational differences. For example:

  • In (E)-2-(p-Tolyloxy)octa-2,7-dien-1-yl 2-iodobenzoate (4g), the diene moiety alters chemical shifts (δ 5.1–5.8 ppm for conjugated protons) compared to non-conjugated analogs .
  • Overlapping signals (e.g., aromatic protons in 3j vs. 3k ) can be resolved via 2D NMR (COSY, HSQC) or deuterated solvent swaps (e.g., DMSO-d₆ for better dispersion).
    Cross-referencing with computational models (e.g., ChemDraw NMR prediction) aids in assigning ambiguous peaks .

Advanced Question: What synthetic modifications enhance the stability of this compound derivatives?

Methodological Answer :
Stability improvements involve:

  • Protecting Groups : Trimethylsilyl (TMS) groups in 3s prevent hydrolysis of terminal alkynes during storage .
  • Steric Shielding : Bulky esters (e.g., 2-iodobenzoate in 4e) reduce nucleophilic attack on the acid chloride moiety .
  • Low-Temperature Storage : Derivatives like 3r (bis-p-tolyloxy) are stored at –20°C under inert gas to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(p-Tolyloxy)-3-methylbutanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyloxy)-3-methylbutanoyl chloride

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